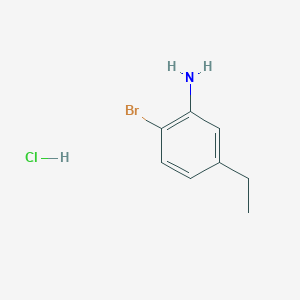
2-Bromo-5-ethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethylaniline hydrochloride is a chemical compound with the molecular formula C8H10BrN.ClH and a molecular weight of 236.54 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-ethylaniline hydrochloride is 1S/C8H10BrN.ClH/c1-2-6-3-4-7 (9)8 (10)5-6;/h3-5H,2,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Bromo-5-ethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 236.54 .Scientific Research Applications
Metabolic Pathways
- Kanamori, Inoue, Iwata, Ohmae, and Kishi (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites through gas chromatography-mass spectrometry. This research contributes to understanding the metabolic pathways of brominated compounds similar to 2-Bromo-5-ethylaniline hydrochloride (Kanamori et al., 2002).
Nephrotoxic Effects
- Hong, Anestis, Henderson, and Rankin (2000) examined the nephrotoxic effects of haloanilines, including bromoaniline derivatives, in vitro using renal cortical slices. Their findings provide insights into the toxicity profiles of bromoanilines, relevant to understanding the effects of 2-Bromo-5-ethylaniline hydrochloride on renal functions (Hong et al., 2000).
Antimicrobial Activity
- Doraswamy and Ramana (2013) explored the synthesis of substituted phenyl azetidines with potential antimicrobial properties, indicating the potential of bromoaniline derivatives in developing new antimicrobial agents. This aligns with the possible applications of 2-Bromo-5-ethylaniline hydrochloride in antimicrobial research (Doraswamy & Ramana, 2013).
Synthesis of Benzofuran Analogs
- Parameshwarappa, Basawaraj, and Sangapure (2008) conducted a study on the synthesis of new benzofuran analogues, including bromo-substituted compounds, for potential pharmacological activities. This research highlights the significance of bromo-substituted compounds like 2-Bromo-5-ethylaniline hydrochloride in pharmaceutical synthesis (Parameshwarappa et al., 2008).
Laquinimod Synthesis
- Jansson, Fristedt, Olsson, Svensson, and Jönsson (2006) detailed the synthesis and reactivity of laquinimod, a drug for multiple sclerosis, where bromoaniline derivatives were used. This underlines the role of compounds like 2-Bromo-5-ethylaniline hydrochloride in synthesizing therapeutic agents (Jansson et al., 2006).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-bromo-5-ethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUMCYOVDDDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethylaniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

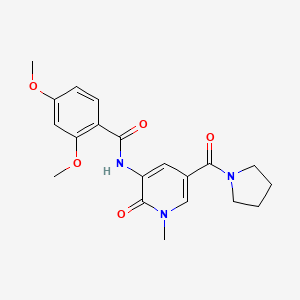
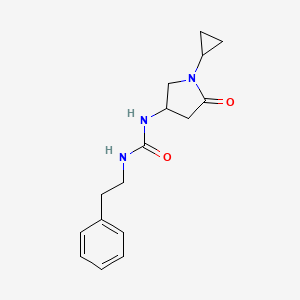
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2428738.png)
![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)
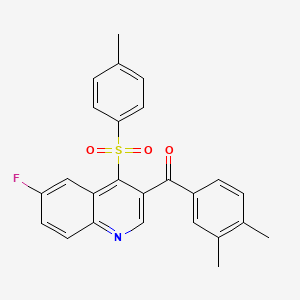
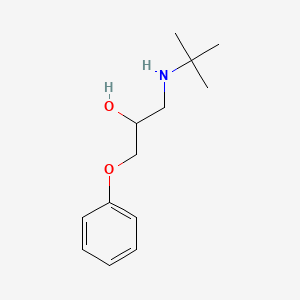
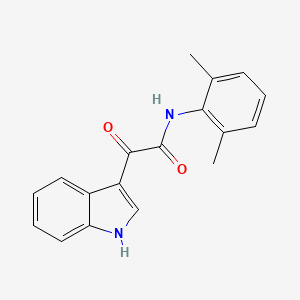
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)
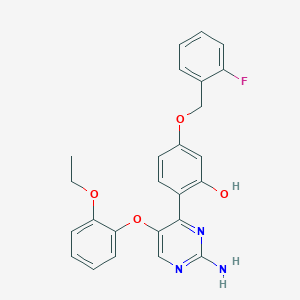
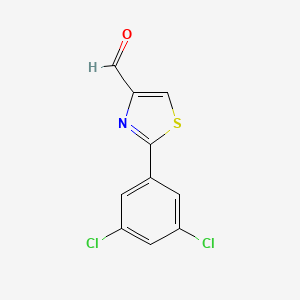
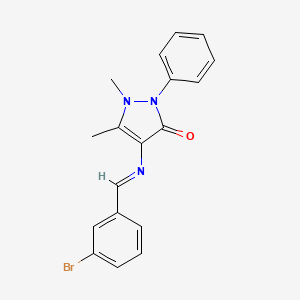
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)
![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)